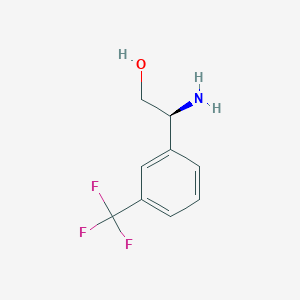

(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol

Overview

Description

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals.

Synthesis Analysis

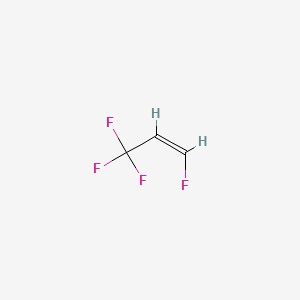

Trifluoromethylation is a type of organic reaction that introduces a trifluoromethyl group into an organic compound . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, has the chemical formula C10H10F3O .Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, it’s a liquid at room temperature .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol, focusing on six unique fields:

Pharmaceuticals and Drug Development

(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both an amino group and a trifluoromethyl group, makes it a versatile building block for designing drugs with improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability .

Chiral Catalysts in Asymmetric Synthesis

The compound is used as a chiral auxiliary or ligand in asymmetric synthesis. Its ability to induce chirality in chemical reactions is crucial for producing enantiomerically pure compounds, which are essential in the development of many pharmaceuticals and agrochemicals .

Organic Light-Emitting Diodes (OLEDs)

Research has shown that derivatives of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol can be used in the development of blue organic light-emitting diodes (OLEDs). These materials exhibit high thermal stability and proper frontier-energy levels, making them suitable as host materials for OLEDs, which are used in display and lighting technologies .

Electrochemical Sensors

The compound’s unique electrochemical properties make it a candidate for use in electrochemical sensors. These sensors can detect various analytes with high sensitivity and selectivity, which is valuable in environmental monitoring, medical diagnostics, and industrial applications .

Mechanism of Action

Target of Action

The primary target of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline .

Mode of Action

It is known that the compound interacts with its target enzyme, possibly acting as a substrate or inhibitor . This interaction could potentially alter the enzyme’s activity, leading to changes in the production of adrenaline.

Biochemical Pathways

Given its target, it is likely involved in thecatecholamine synthesis pathway . Changes in this pathway could have downstream effects on various physiological processes, including stress response, heart rate, and blood pressure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body, such as other drugs or metabolic products .

Safety and Hazards

The safety and hazards of a compound can depend on its specific structure. For a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, it’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEIEIUCYFMKJD-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246765 | |

| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol | |

CAS RN |

325152-99-6 | |

| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325152-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

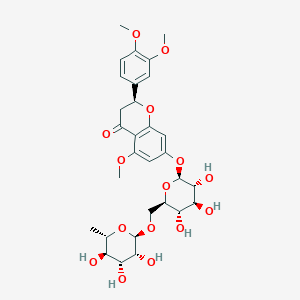

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)

![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)